Hydrolyzed Ombitasvir
Description
Properties
Molecular Formula |
C₅₀H₆₉N₇O₉ |
|---|---|
Molecular Weight |
912.12 |
Origin of Product |
United States |
Structural Elucidation and Definitive Characterization of Hydrolyzed Ombitasvir
Advanced Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For hydrolyzed ombitasvir (B612150), 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy would reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. Key diagnostic signals would be expected to confirm the cleavage of the amide bonds and the presence of the resulting amine and carboxylic acid functionalities.
¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. The disappearance of carbonyl signals from the hydrolyzed amide bonds and the appearance of signals corresponding to the new carboxylic acid groups would be critical markers.
Table 3.1.1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Hydrolyzed Ombitasvir (M23) Note: This table is illustrative, as specific experimental data is not publicly available.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | - |
| H1 | - | - |
| C2 | - | - |
| H2 | - | - |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. This technique would be used to confirm the molecular formula of this compound, which would differ from the parent compound due to the addition of water molecules across the amide bonds.
Table 3.1.2: Expected HRMS Data for this compound (M23) Note: This table is illustrative, as specific experimental data is not publicly available.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₄₄H₅₉N₅O₄ |
| Calculated Monoisotopic Mass | 725.4567 |
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, IR spectroscopy would be instrumental in confirming the disappearance of the amide carbonyl (C=O) stretching vibrations (typically around 1650 cm⁻¹) and the appearance of characteristic absorptions for the newly formed primary or secondary amine (N-H) stretching (around 3300-3500 cm⁻¹) and carboxylic acid O-H and C=O stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems within a molecule. The hydrolysis of the amide bonds in ombitasvir would likely alter the electronic environment of the aromatic rings, potentially leading to a shift in the maximum absorption wavelength (λmax) compared to the parent drug.
Table 3.1.3: Characteristic IR and UV-Vis Data for this compound (M23) Note: This table is illustrative, as specific experimental data is not publicly available.
| Spectroscopic Technique | Characteristic Absorption |
|---|---|
| IR (cm⁻¹) | N-H stretch, O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), Aromatic C-H stretch |
Chromatographic-Mass Spectrometric Approaches for Impurity Profiling and Metabolite Identification
The combination of liquid chromatography with mass spectrometry is a cornerstone of modern analytical chemistry, offering both separation of complex mixtures and sensitive detection and identification of individual components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used to separate and identify compounds in a mixture. After separation by LC, the compound of interest is ionized and subjected to fragmentation in the mass spectrometer. The resulting fragmentation pattern is a unique fingerprint that can be used to confirm the structure of the molecule. For this compound, LC-MS/MS would be used to confirm the identity of the metabolite in biological samples and to characterize any related impurities. The fragmentation pattern would provide evidence for the cleaved amide bonds and the connectivity of the remaining molecular fragments.
Table 3.2.1: Predicted LC-MS/MS Fragmentation Data for this compound (M23) Note: This table is illustrative, as specific experimental data is not publicly available.
| Precursor Ion (m/z) | Product Ions (m/z) | Putative Fragment Structure |
|---|---|---|
| [M+H]⁺ | - | - |
| - | - |
While the primary hydrolysis product of ombitasvir is a large, non-volatile molecule best analyzed by LC-MS, forced degradation studies under harsh conditions could potentially generate smaller, more volatile degradants. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the separation and identification of such volatile compounds. A headspace or direct injection GC-MS analysis of a stressed ombitasvir sample would be performed to identify any low molecular weight impurities that may have formed. However, there is currently no publicly available information to suggest that volatile degradants are a significant concern for ombitasvir hydrolysis.
Isotopic Labeling Strategies for Tracing Hydrolytic Pathways
A pivotal study in understanding the metabolism of Ombitasvir involved the administration of a single oral dose of [14C]Ombitasvir to healthy male volunteers. nih.govnih.gov This radiolabeling approach was essential for mass balance studies, allowing for the tracking and quantification of the parent drug and its metabolites in plasma, feces, and urine. The results from this study demonstrated that Ombitasvir and its metabolites are primarily eliminated in the feces. nih.govnih.gov
The biotransformation of Ombitasvir is initiated by the enzymatic amide hydrolysis to form M23, a dianiline metabolite. nih.govnih.gov This initial hydrolytic cleavage is a critical step in the metabolism of Ombitasvir. Following the administration of [14C]Ombitasvir, several metabolites were identified in human plasma, with Ombitasvir itself being the main component. The major circulating metabolites resulting from the initial hydrolysis and subsequent oxidative metabolism were also quantified. nih.govnih.gov
The application of stable isotopes, such as ¹³C, ¹⁵N, and ¹⁸O, offers a more nuanced approach to dissecting the hydrolytic mechanism. These non-radioactive isotopes can be incorporated into the drug molecule at specific positions, and their fate can be traced using mass spectrometry (MS).
One of the most direct methods to confirm a hydrolytic mechanism is through the use of ¹⁸O-labeled water (H₂¹⁸O). When a hydrolysis reaction is conducted in the presence of H₂¹⁸O, the heavy oxygen isotope will be incorporated into the carboxylic acid metabolite. This provides unequivocal evidence that the oxygen atom in the newly formed carboxyl group originates from water, a hallmark of hydrolysis. The mass shift observed in the mass spectrum of the metabolite definitively identifies it as a product of hydrolysis.
Furthermore, the use of ¹³C and ¹⁵N labeling at positions adjacent to the amide bonds in Ombitasvir would allow for precise tracking of the molecular fragments upon hydrolysis. By synthesizing Ombitasvir with a ¹³C-labeled carbonyl group in one of the amide linkages, the resulting carboxylic acid metabolite would retain the ¹³C label, while the corresponding amine metabolite would not. Conversely, labeling the nitrogen atom of the amide with ¹⁵N would result in the ¹⁵N label being present in the amine metabolite after hydrolysis. These strategies, often analyzed by high-resolution mass spectrometry, provide unambiguous confirmation of the specific amide bonds that are cleaved.
The following table summarizes the key metabolites of Ombitasvir identified in human plasma following the administration of [14C]Ombitasvir, highlighting the central role of hydrolysis in its metabolism.
| Compound | Description |
| Ombitasvir | Parent Drug |
| This compound | General term for the hydrolysis product |
| M23 | Dianiline metabolite formed by amide hydrolysis |
| M29 | Oxidative metabolite of M23 |
| M36 | Oxidative metabolite of M23 |
| M37 | Oxidative metabolite of M23 |
Metabolite Profiling and Quantitative Analysis of Hydrolyzed Ombitasvir
Development of Methodologies for Profiling Hydrolytic Metabolites in Biological Matrices (Preclinical Focus)
Preclinical studies are fundamental in identifying and quantifying metabolites to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The hydrolysis of Ombitasvir (B612150) results in several metabolites, with M23 (a dianiline hydrolysis product) being a key common metabolite across various species. tga.gov.au Subsequent metabolism of M23 through oxidation and demethylation leads to other metabolites, including M29, M36, and M37, which have been identified in human plasma. tga.gov.aunih.govresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of drug metabolites in complex biological matrices due to its high sensitivity, selectivity, and robustness. bioanalysis-zone.com In the context of hydrolyzed Ombitasvir, various LC-MS/MS methods have been developed and validated for the simultaneous quantification of the parent drug and its metabolites. nih.govmdpi.comresearchgate.net
These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances from the biological matrix. researchgate.netijper.org Chromatographic separation is then achieved using a suitable column, such as a C18 column, and a mobile phase gradient. nih.govresearchgate.net The separated analytes are then introduced into the mass spectrometer for detection and quantification.
The development of these methods requires careful optimization of various parameters, including the choice of stationary and mobile phases, to achieve the desired separation and sensitivity. mdpi.com Validation of the developed methods is performed according to regulatory guidelines to ensure their accuracy, precision, linearity, and stability. researchgate.netresearchgate.net
Table 1: Example Parameters for LC-MS/MS Analysis of Ombitasvir and its Metabolites
| Parameter | Details |
|---|---|
| Instrumentation | UHPLC system coupled with a triple quadrupole mass spectrometer mdpi.com |
| Sample Preparation | Protein precipitation with acetonitrile (B52724) researchgate.net |
| Chromatographic Column | C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm) nih.gov |
| Mobile Phase | Gradient elution with a mixture of aqueous and organic solvents (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile) nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode nih.gov |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range (e.g., 0.442–0.462 ng/mL for Ombitasvir) nih.gov |
Radiolabeled compounds, particularly those labeled with carbon-14 (B1195169) (¹⁴C), are invaluable tools in ADME studies. nih.gov The use of [¹⁴C]-Ombitasvir allows for the comprehensive tracing and quantification of the parent drug and all its metabolites, including hydrolyzed forms, in various biological samples. nih.govresearchgate.net This approach provides a complete picture of the drug's disposition and mass balance. nih.gov
In a human ADME study, a single oral dose of [¹⁴C]-Ombitasvir was administered to healthy volunteers. nih.govresearchgate.net The results showed that the majority of the radioactive dose was recovered in the feces, indicating that this is the primary route of elimination. nih.govresearchgate.net Unchanged Ombitasvir was the main component in feces, while several metabolites, including the hydrolyzed product M23 and its subsequent oxidative metabolites M29 and M36, were identified as major circulating components in plasma. nih.govresearchgate.net
The use of radiolabeling enables the determination of the total drug-related material in a sample, which can then be further analyzed by techniques like LC-MS to identify and quantify individual metabolites. xenotech.com This combined approach provides a definitive quantitative profile of all metabolites, which is crucial for understanding the drug's metabolic pathways.
Table 2: Key Findings from a [¹⁴C]-Ombitasvir Human ADME Study
| Finding | Result |
|---|---|
| Total Recovery of Radioactivity | ~92.1% of the administered dose nih.govresearchgate.net |
| Primary Route of Excretion | Feces (~90.2% of the dose) nih.govresearchgate.net |
| Major Component in Feces | Unchanged Ombitasvir (~87.8% of the dose) nih.gov |
| Major Circulating Components in Plasma | Ombitasvir, M29, and M36 nih.govresearchgate.net |
Analytical Standardization and Reference Material Applications
The availability of well-characterized reference standards is fundamental for the development and validation of analytical methods. This compound, as a key metabolite, serves as an essential reference standard in these processes.
During the development of quantitative bioanalytical methods, such as LC-MS/MS assays, a purified reference standard of this compound is used to optimize the chromatographic and mass spectrometric conditions for its specific detection and quantification. medchemexpress.compharmaffiliates.com This includes determining the optimal retention time, precursor and product ions for MRM transitions, and fragmentation patterns. The reference standard is also crucial for preparing calibration curves and quality control samples, which are necessary to establish the method's linearity and performance characteristics.
Method validation is a critical process to ensure that an analytical method is reliable, reproducible, and accurate for its intended purpose. nih.gov The reference standard for this compound is indispensable in this process. It is used to assess key validation parameters, including:
Accuracy: By spiking known amounts of the reference standard into blank biological matrices, the accuracy of the method can be determined by comparing the measured concentration to the nominal concentration. ijper.org
Precision: The precision of the method, both within a single analytical run (intra-day) and between different runs (inter-day), is evaluated using quality control samples prepared from the reference standard. researchgate.net
Selectivity and Specificity: The reference standard helps to ensure that the method can distinguish the analyte from other components in the matrix, such as endogenous substances or other metabolites. researchgate.net
Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) is assessed using the reference standard. mdpi.com
By using a well-characterized reference standard of this compound, analytical laboratories can ensure the quality and reliability of the data generated from preclinical and clinical studies.
Chemical Reactivity and Stability Assessments of Hydrolyzed Ombitasvir
Degradation Kinetics under Controlled Chemical Conditions
Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug substance and its metabolites. While specific kinetic studies exclusively focused on hydrolyzed ombitasvir (B612150) are not extensively available in public literature, forced degradation studies of the parent drug, ombitasvir, provide insights into the conditions that would likely affect its hydrolyzed metabolite. researchgate.net
The formation of hydrolyzed ombitasvir (M23) occurs through the cleavage of an amide bond in the parent ombitasvir molecule. nih.gov This reaction itself is a form of hydrolysis. Further degradation of this compound under acidic and alkaline conditions would involve the chemical properties of its constituent functional groups, primarily the aniline (B41778) moieties.
Aniline and its derivatives can undergo various reactions under acidic and alkaline conditions, although specific kinetic data for this compound is not publicly documented. Generally, the amino groups of aniline derivatives can be protonated in acidic solutions, which can influence their reactivity and stability. In strongly alkaline conditions, degradation pathways could be initiated, though detailed reaction mechanisms and rates for this compound have not been published.
Table 1: Summary of Hydrolytic Stability of this compound
| Condition | Observations | Kinetic Data (Rate Constant, Half-life) |
| Acidic Hydrolysis | Expected to be susceptible to further degradation, though specific pathways are not characterized in the literature. | Data not publicly available. |
| Alkaline Hydrolysis | Potential for degradation, but specific studies on this compound are not reported. | Data not publicly available. |
This table is illustrative and based on general chemical principles, as specific experimental data for this compound is not available in the cited sources.
Subsequent to its formation via amide hydrolysis, this compound is known to undergo further oxidative metabolism. nih.govnih.gov This indicates that the compound is susceptible to oxidation. The aniline functional groups are generally prone to oxidation, which can lead to the formation of various transformation products.
The photolytic stability of drug molecules is a critical parameter, as exposure to light can induce degradation. While forced degradation studies of ombitasvir have been performed under photolytic conditions, specific data on the photostability of its hydrolyzed metabolite is not detailed in the available literature. researchgate.net
Table 2: Summary of Oxidative and Photolytic Stability of this compound
| Condition | Observations | Degradation Products |
| Oxidative Stress | This compound is a substrate for oxidative metabolism, indicating susceptibility to oxidation. nih.gov | Oxidized metabolites of M23 have been identified in vivo. nih.gov |
| Photolytic Stress | Specific photostability studies on this compound are not publicly available. | Data not publicly available. |
This table is illustrative and based on general chemical principles, as specific experimental data for this compound is not available in the cited sources.
Stability in Simulated Biological Environments (In Vitro)
The stability of a metabolite in biological matrices is crucial for understanding its pharmacokinetic profile and potential for accumulation.
The stability of this compound in enzyme-free buffer systems, which would mimic physiological pH conditions without metabolic activity, has not been specifically detailed in the published literature. Such studies would be valuable to isolate the chemical stability of the molecule from enzyme-catalyzed degradation.
Table 3: Protein Binding Characteristics of this compound
| Protein | Binding Affinity (K_a, K_d) | Percent Bound |
| Human Serum Albumin (HSA) | Data not publicly available. | Data not publicly available. |
| Alpha-1-Acid Glycoprotein (B1211001) (AAG) | Data not publicly available. | Data not publicly available. |
| Total Plasma Protein | Data not publicly available. | Data not publicly available. |
This table is illustrative, as specific experimental data for this compound is not available in the cited sources.
Advanced Analytical Methodologies for Hydrolyzed Ombitasvir in Research Applications
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development
HPLC and UPLC are foundational techniques for the analysis of Hydrolyzed Ombitasvir (B612150), providing the necessary resolving power to separate complex mixtures. The development of these methods focuses on achieving optimal separation efficiency, peak shape, and sensitivity.
The primary challenge in analyzing Hydrolyzed Ombitasvir is achieving a clear separation from Ombitasvir and other potential degradation products or metabolites. Researchers have developed stability-indicating assay methods (SIAMs) using reverse-phase HPLC and UPLC to resolve Ombitasvir from its degradants. These methods are designed to effectively separate compounds with closely related structures.
For instance, a UPLC method was developed to separate Ombitasvir from eight of its related substances, a category that would include hydrolyzed forms. The separation is typically achieved on C18 columns, which are effective for retaining and separating non-polar to moderately polar compounds based on their hydrophobic interactions. The successful resolution demonstrated in these studies indicates that the chromatographic conditions are suitable for distinguishing the parent compound from its hydrolyzed analogue, which possesses different polarity due to the hydrolysis of an amide or ester linkage.
The selection and optimization of the mobile and stationary phases are critical for achieving the desired chromatographic resolution.
Stationary Phases: The most commonly employed stationary phase for the analysis of Ombitasvir and its related substances, including hydrolyzed forms, is the C18 (octadecylsilyl) silica (B1680970) gel column. The hydrophobicity of the C18 stationary phase provides strong retention for the largely non-polar Ombitasvir molecule and allows for effective separation from its more polar hydrolyzed form. The specific column chosen can vary in particle size and dimensions, with UPLC columns generally having smaller particle sizes (<2 µm) for higher efficiency and faster analysis times compared to traditional HPLC columns.
Mobile Phases: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, with gradient elution being the preferred mode to resolve complex mixtures of the parent drug and its degradation products.
Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are common organic solvents used to modulate the retention of the analytes.
Aqueous Phase: Buffers such as ammonium (B1175870) formate, ammonium acetate (B1210297), or phosphate (B84403) buffers are used to control the pH of the mobile phase and improve peak shape. Controlling the pH is crucial as it can affect the ionization state of the analytes and thus their retention on the column.
Optimization involves adjusting the gradient profile (the rate of change in organic solvent concentration), the pH of the aqueous phase, and the column temperature to maximize the resolution between this compound and other compounds.
Table 1: Examples of Chromatographic Conditions for Separation of Ombitasvir and Related Substances
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Technique | UPLC | HPLC |
| Stationary Phase | C18 Column (e.g., Acquity UPLC BEH C18) | C18 Column (e.g., Kromasil) |
| Mobile Phase A | Ammonium Formate Buffer | Phosphate Buffer |
| Mobile Phase B | Acetonitrile/Methanol Mixture | Acetonitrile |
| Elution Mode | Gradient | Gradient |
| Flow Rate | ~0.3 mL/min | ~1.0 mL/min |
Once separated chromatographically, the analytes must be detected. For this compound, ultraviolet-visible (UV-Vis) spectroscopy is the most common detection method.
UV-Vis and Diode Array Detection (DAD): Ombitasvir and its chromophoric degradation products, including the hydrolyzed form, exhibit significant UV absorbance. DAD allows for the monitoring of absorbance at multiple wavelengths simultaneously. Studies have reported monitoring wavelengths around 325 nm and 335 nm for the detection of Ombitasvir and its related substances. DAD provides not only quantitative data but also spectral information, which aids in peak purity assessment and compound identification.
Fluorescence Detection: While less commonly reported for this specific compound class compared to UV-Vis, fluorescence detection could be explored if this compound possesses native fluorescence or can be derivatized with a fluorescent tag. This method can offer higher sensitivity and selectivity than UV-Vis detection.
Mass Spectrometry (MS) Based Quantitative and Qualitative Analysis
Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the definitive identification and quantification of this compound.
LC-MS combines the powerful separation capabilities of LC with the sensitive and selective detection provided by MS. For the analysis of this compound, electrospray ionization (ESI) is a commonly used interface as it is well-suited for polar and ionizable molecules.
Quantitative Analysis: LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity for quantification. This technique involves monitoring a specific precursor-to-product ion transition for the analyte of interest. A validated LC-MS/MS method for the simultaneous quantification of Ombitasvir and other antiviral drugs has been established, demonstrating the suitability of this platform for precise measurement in complex matrices. The same principles would be applied to develop a quantitative assay for this compound.
Qualitative Analysis: LC-MS/MS is also used for structural confirmation. By fragmenting the molecular ion of this compound and analyzing the resulting fragmentation pattern (product ion spectrum), valuable structural information can be obtained to confirm its identity.
When dealing with unknown degradation products or metabolites, High-Resolution Accurate Mass (HRAM) spectrometry, often using Orbitrap or Time-of-Flight (TOF) mass analyzers, is the technique of choice.
HRAM provides highly accurate mass measurements (typically with errors < 5 ppm), which allows for the determination of the elemental composition of an unknown compound. By comparing the accurate mass of a degradation product to the parent Ombitasvir molecule, researchers can propose potential biotransformations or degradation pathways, such as hydrolysis. For example, the mass shift corresponding to the addition of a water molecule (hydrolysis of an amide bond) can be precisely measured, leading to the confident identification of this compound among other potential metabolites or degradants. This capability is crucial in research for characterizing the complete metabolic profile of a drug.
Table 2: Mass Spectrometry Parameters for Analysis
| Parameter | Technique | Application |
|---|---|---|
| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar, ionizable molecules like Ombitasvir and its hydrolyzed form. |
| Mass Analyzer | Triple Quadrupole (QqQ) | Quantitative analysis using MRM mode (LC-MS/MS). |
| Mass Analyzer | Orbitrap, Time-of-Flight (TOF) | Qualitative analysis and unknown identification using HRAM. |
| Detection Mode | MRM (Multiple Reaction Monitoring) | Targeted quantification of known compounds. |
| Detection Mode | Full Scan / Product Ion Scan | Structural elucidation and identification of unknowns. |
Validation of Research-Grade Analytical Methods
The validation of analytical methods is a critical process in pharmaceutical research and quality control, ensuring that a method is suitable for its intended purpose. For research-grade applications involving this compound, a known degradation product and related substance of Ombitasvir, validation is performed in accordance with guidelines from the International Conference on Harmonisation (ICH). jneonatalsurg.comnih.gov This process substantiates that the analytical procedure is specific, accurate, precise, linear, and robust for the quantification of Ombitasvir and the detection of its impurities, including this compound.
Specificity and Selectivity against Related Substances and Degradants
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ijprajournal.com In the context of this compound, the method must be able to distinguish and separate it from the active pharmaceutical ingredient (API), Ombitasvir, and other potential process-related impurities or degradation products. rsc.org
To establish specificity, stability-indicating methods, primarily using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), are developed. researchgate.net This involves subjecting Ombitasvir to forced degradation studies under various stress conditions, including acid and base hydrolysis, oxidation, and thermal stress. researchgate.netresearchgate.net These studies are designed to generate potential degradation products, including this compound.
The analytical method's performance is then evaluated to ensure that all generated degradant peaks are successfully separated from the main Ombitasvir peak and from each other. Chromatographic parameters, such as the choice of column (e.g., C18), mobile phase composition (e.g., mixtures of phosphate buffers and organic solvents like acetonitrile), and flow rate, are optimized to achieve adequate resolution. ijprajournal.comresearchgate.netresearchgate.net The specificity of the method is confirmed when no interfering peaks are observed at the retention time of Ombitasvir or its known impurities in blank or placebo solutions. ijprajournal.com The use of a Photodiode Array (PDA) detector further allows for peak purity analysis, confirming that the analyte peak is not co-eluting with any other substance. Several developed methods have demonstrated successful separation of Ombitasvir from its degradation products, proving their utility as stability-indicating assays. researchgate.netresearchgate.net
Precision, Accuracy, Linearity, and Robustness for Quantitative Analysis
For a research-grade analytical method to be reliable for quantitative analysis, it must be validated for precision, accuracy, linearity, and robustness. nih.gov
Linearity Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal (e.g., peak area) over a specified range. Linearity studies for Ombitasvir have been conducted over various concentration ranges, consistently yielding high correlation coefficients (R² > 0.999), which indicates a strong linear relationship. jneonatalsurg.comijprajournal.comresearchgate.net
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |
|---|---|---|---|
| Ombitasvir | 3.125 - 18.75 | 0.999 | ijprajournal.com |
| Ombitasvir | 3.13 - 18.75 | > 0.999 | jneonatalsurg.com |
| Ombitasvir | 3.125 - 18.75 | 0.999 | researchgate.net |
| Ombitasvir | 15 - 45 | 0.9903 | researchgate.net |
Precision Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment. ijprajournal.com
Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, but on different days, with different analysts, or different equipment. ijprajournal.com
For analytical methods developed for Ombitasvir, precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. The acceptance criterion is typically a %RSD of not more than 2.0%. ijprajournal.comorientjchem.org
| Precision Type | Analyte | %RSD | Reference |
|---|---|---|---|
| Repeatability | Ombitasvir | 1.0 | ijprajournal.com |
| Intra-day | Ombitasvir | < 2% | orientjchem.org |
| Inter-day | Ombitasvir | < 2% | orientjchem.org |
Accuracy Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix, and the percentage of the analyte recovered by the method is calculated. High recovery rates, typically between 98% and 102%, indicate an accurate method.
| Analyte | % Recovery | Reference |
|---|---|---|
| Ombitasvir | 99.98 - 100.69 | researchgate.net |
| Ombitasvir | 99.67 | ijprajournal.com |
| Ombitasvir | 101.42 | orientjchem.org |
| Ombitasvir | 100.03 ± 0.96 | researchgate.net |
Robustness Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. For HPLC methods, robustness is tested by slightly altering parameters such as the mobile phase composition, pH, flow rate, and column temperature. The method is considered robust if the %RSD of the results under these varied conditions remains low (typically < 2.0%). ijprajournal.comresearchgate.net This ensures the method's transferability and reliability in different laboratory environments.
Preclinical Biotransformation and Disposition of Ombitasvir and Its Hydrolyzed Metabolites
Metabolic Fate of Hydrolyzed Ombitasvir (B612150) in Non-Human Biological Systems (e.g., Animal Models, In Vitro Cell Lines)
The primary metabolic pathway for ombitasvir across species is initiated by the enzymatic amide hydrolysis of the parent compound. nih.govnih.gov This initial biotransformation yields a primary hydrolyzed metabolite, known in human studies as M23 (dianiline), which then becomes the substrate for further metabolic changes. nih.gov The subsequent fate of this hydrolyzed form is characterized by extensive secondary metabolism, primarily through oxidative pathways, before its eventual elimination from the body. nih.govnih.gov
Comparative Metabolism Studies across Different Species (e.g., mouse, rat, dog)
While detailed comparative metabolism data for hydrolyzed ombitasvir in common preclinical species such as mice, rats, and dogs are not extensively detailed in publicly available literature, the general metabolic pathway is expected to be qualitatively similar to that observed in humans. In vitro systems, such as cryopreserved hepatocytes and liver microsomes from different species (rat, dog, monkey), are standard tools used to investigate and predict interspecies differences in metabolic pathways and clearance rates. mdpi.commdpi.com
Such studies typically reveal that while the fundamental biotransformation steps—amide hydrolysis followed by oxidation—remain consistent, quantitative differences in the rate of metabolism and the profile of metabolites formed are common. mdpi.comnih.gov For instance, the activity of specific drug-metabolizing enzymes can vary significantly between species, potentially leading to different proportions of secondary metabolites. mdpi.com In the absence of specific published findings for ombitasvir, it is postulated that rodents, canines, and non-human primates would all produce the initial hydrolyzed metabolite, which would then undergo further species-dependent oxidation.
Biliary and Renal Excretion Pathways of Hydrolyzed Forms
Preclinical and human data strongly indicate that the elimination of ombitasvir and its metabolites occurs almost exclusively via the hepatobiliary route. nih.gov Following oral administration in human mass balance studies, approximately 90.2% of the administered radioactive dose is recovered in the feces, with only a minimal amount (1.9%) found in the urine. nih.gov A significant portion of the dose excreted in feces is the unchanged parent drug (87.8%). nih.gov
Enzymatic Systems Governing Secondary Transformations of this compound
Following the initial amide hydrolysis, the resulting metabolites of ombitasvir are subjected to Phase I oxidative reactions, which are governed by specific enzyme systems.
Cytochrome P450 (CYP) Mediated Oxidation of Hydrolytic Products
The secondary transformation of this compound is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov In humans, the primary hydrolyzed metabolite, M23, is further metabolized through oxidation at the tert-butyl group, a reaction primarily catalyzed by the CYP2C8 isozyme. nih.gov This process generates the major circulating oxidative metabolites, M29 and M36, which represent significant portions of the total drug-related components in plasma. nih.gov
In preclinical species, the specific CYP isozymes responsible for this oxidation would be identified through reaction phenotyping studies. These in vitro experiments utilize a panel of tools, including liver microsomes from different species, recombinant CYP enzymes, and isozyme-specific chemical inhibitors, to pinpoint the contribution of individual enzymes to a drug's metabolism. criver.comspringernature.com Although the specific animal orthologs corresponding to human CYP2C8 have not been publicly reported for this compound, this standard methodology allows for the determination of key metabolic pathways in preclinical safety assessment. nih.gov While CYP enzymes play a minor role in the metabolism of the parent ombitasvir molecule, they are critical for the clearance of its hydrolyzed form. fda.govrxlist.com
| Metabolite | Description | Precursor | Key Enzymatic Pathway |
| M23 | Primary Amide Hydrolysis Product (dianiline) | Ombitasvir | Amide Hydrolase |
| M29 | Oxidative Metabolite | M23 | CYP2C8 (in humans) |
| M36 | C-desmethyl Oxidative Metabolite | M23 | CYP2C8 (in humans) |
| Data derived from human metabolism studies. nih.gov |
In Vitro to In Vivo Predictivity Models for Hydrolysis and Subsequent Metabolism
In vitro-in vivo correlation (IVIVC) models are mathematical tools used in drug development to predict the in vivo pharmacokinetic performance of a drug from in vitro data. For a compound like ombitasvir, where metabolism is a key clearance pathway, establishing a predictive model for its hydrolysis and subsequent metabolism is essential.
The development of such a model would involve several stages. Initially, in vitro systems like human and animal liver microsomes or hepatocytes would be used to determine the intrinsic clearance rate of ombitasvir via hydrolysis and the subsequent metabolism of its hydrolyzed products. nih.gov These in vitro experiments provide key parameters, such as the rate of metabolite formation and the specific enzymes involved (reaction phenotyping). These data can then be integrated into physiologically based pharmacokinetic (PBPK) models. PBPK models incorporate system-specific data (e.g., blood flow, tissue volumes) and drug-specific data to simulate the absorption, distribution, metabolism, and excretion (ADME) of the drug in the whole organism. By correlating the in vitro metabolic rates with observed in vivo plasma concentrations of the parent drug and its metabolites from preclinical animal studies, a predictive model can be developed and refined. This IVIVC allows researchers to anticipate the human pharmacokinetic profile and the potential for drug-drug interactions.
Structure Metabolism Relationships Smr and Chemical Modifications Influencing Hydrolysis
Correlation of Chemical Structure with Susceptibility to Amide Hydrolysis
The biotransformation of Ombitasvir (B612150) in humans is predominantly initiated by the enzymatic hydrolysis of one of its amide bonds. nih.gov This metabolic vulnerability is a direct consequence of the inherent reactivity of the amide functional group. The specific amide bond that is cleaved is located between the central phenyl ring and the adjacent proline moiety. This hydrolysis reaction results in the formation of a primary metabolite known as M23, a dianiline derivative. nih.govtga.gov.au
The susceptibility of this particular amide bond to hydrolysis can be attributed to several structural features of Ombitasvir. The electronic environment of the carbonyl carbon and the steric hindrance around the amide bond play significant roles in determining the rate of hydrolysis. The presence of electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydrolytic enzymes. Conversely, bulky adjacent groups can sterically hinder the approach of the nucleophile, thereby slowing down the hydrolysis rate.
Following the initial amide hydrolysis to form M23, further metabolism occurs through cytochrome P450-mediated oxidative pathways, primarily by the CYP2C8 enzyme. nih.gov This subsequent metabolism targets the tert-butyl group, leading to the generation of oxidative and/or C-desmethyl metabolites. nih.gov The major circulating metabolites in human plasma, besides the parent drug, are M29 and M36, which are downstream products of M23's oxidation. nih.gov
| Compound | Metabolic Transformation | Resulting Metabolite | Key Enzymes Involved |
|---|---|---|---|
| Ombitasvir | Amide Hydrolysis | M23 (dianiline) | Amidases/Proteases |
| M23 | Oxidative Metabolism | M29, M36, M37 | CYP2C8 |
Design and Synthesis of Ombitasvir Analogues with Modified Hydrolysis Profiles
Recognizing amide hydrolysis as a key metabolic pathway for Ombitasvir, significant research efforts have been directed towards the design and synthesis of analogues with enhanced stability. The primary strategy involves modifying the chemical structure to reduce the susceptibility of the amide bonds to enzymatic cleavage. These modifications can be broadly categorized into alterations of the core scaffold and variations of the terminal capping groups.
One approach involves replacing the central 1-(4-tert-butyl-phenyl)-2,5-diphenyl-pyrrolidine core of Ombitasvir with more rigid and sterically hindered structures. For instance, dianiline cores with butadiyne linkers have been explored. These modifications aim to alter the conformation of the molecule in a way that the amide bonds are less accessible to hydrolytic enzymes.
Another key area of modification is the amino acid residues and the terminal capping groups. In the parent Ombitasvir molecule, L-proline and L-valine residues are present. Research has explored the substitution of these natural amino acids with unnatural D-amino acids or other non-natural amino acids. Such changes can impact the recognition of the molecule by proteases and amidases, thereby reducing the rate of hydrolysis. Furthermore, the terminal methyl carbamate (B1207046) group has been replaced with various other alkyl and benzyl (B1604629) carbamates to investigate the influence of the end caps (B75204) on metabolic stability.
The synthesis of these analogues typically involves multi-step synthetic routes. For example, the construction of symmetrical analogues often starts with a dianiline core, followed by sequential amide coupling reactions with protected amino acids and subsequent attachment of the terminal capping groups. The purification and characterization of these novel compounds are essential to confirm their structure and purity before evaluating their metabolic stability profiles. While the primary goal of these synthetic endeavors is often to improve antiviral potency and broaden genotypic coverage, enhancing metabolic stability against hydrolysis is a critical secondary objective.
| Structural Modification Strategy | Rationale | Examples of Modifications |
|---|---|---|
| Core Scaffold Modification | Alter molecular conformation and steric hindrance around amide bonds. | Replacement of the pyrrolidine (B122466) core with dianiline-butadiyne scaffolds. |
| Amino Acid Substitution | Reduce recognition by hydrolytic enzymes. | Replacement of L-proline with D-proline; replacement of L-valine with other natural or unnatural amino acids. |
| Terminal Cap Modification | Investigate the influence of end groups on metabolic stability. | Replacement of the terminal methyl carbamate with ethyl, butyl, isobutyl, or benzyl carbamates. |
Impact of Bioisosteric Replacements on Hydrolytic Stability
A more direct approach to mitigating amide bond hydrolysis is the use of bioisosteric replacements. Bioisosteres are functional groups that possess similar physicochemical properties to the original group and can be used to replace it without significantly altering the desired biological activity. In the context of Ombitasvir, the amide functional group can be replaced with other chemical moieties that are more resistant to hydrolysis.
One of the most promising bioisosteric replacements for the amide bond in Ombitasvir analogues is the imidazole (B134444) ring. The imidazole group can mimic the hydrogen bonding and conformational properties of the amide bond, which is crucial for maintaining the interaction with the target protein, NS5A. However, the imidazole ring is significantly more stable to metabolic cleavage by proteases and amidases.
Research has been conducted on the synthesis of Ombitasvir analogues where the amide linkages are replaced with imidazole groups. These efforts have led to the development of novel bis-imidazolyl phenyl butadiyne derivatives. In vitro studies of these compounds have demonstrated a significant enhancement in metabolic stability. For instance, a frontrunner compound from one such study exhibited a half-life of over 120 minutes in metabolic stability assays, indicating high resistance to hydrolysis. This enhanced stability, coupled with potent antiviral activity, makes these bioisosteric analogues promising candidates for further preclinical development.
The success of this strategy highlights the potential of bioisosteric replacement as a powerful tool in drug design to overcome metabolic liabilities. By replacing the hydrolytically labile amide bonds with more robust isosteres, it is possible to design new antiviral agents with improved pharmacokinetic properties, potentially leading to lower dosing frequency and improved patient compliance.
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Reported Impact on Hydrolytic Stability |
|---|---|---|---|
| Amide | Imidazole | Mimics the structural and electronic properties of the amide bond while being more resistant to enzymatic cleavage. | Significantly enhanced metabolic stability, with reported half-lives exceeding 120 minutes in vitro. |
Computational Chemistry and in Silico Modeling of Ombitasvir Hydrolysis
Molecular Docking Simulations to Investigate Enzyme-Substrate Interactions Leading to Hydrolysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mjbas.com In the context of Ombitasvir (B612150) hydrolysis, docking simulations can identify which human hydrolase enzymes are likely responsible for its metabolism and elucidate the specific interactions that position the drug's amide bond for cleavage.
While the specific enzyme that hydrolyzes Ombitasvir is not definitively identified in the public domain, human carboxylesterases (hCES), such as hCES1 and hCES2, are strong candidates due to their abundance and known role in the hydrolysis of ester and amide bonds in many drugs. mdpi.comnih.gov A typical docking study would involve:
Receptor Preparation: Obtaining or building a three-dimensional structure of a candidate human hydrolase, such as a homology model of hCES2. nih.gov
Ligand Preparation: Generating a 3D conformer of the Ombitasvir molecule.
Docking Simulation: Using software like AutoDock or Glide to systematically sample various orientations of Ombitasvir within the enzyme's active site. nih.govnih.gov
The output of these simulations is a set of binding poses ranked by a scoring function, which estimates the binding affinity. A productive binding pose for hydrolysis would place the carbonyl carbon of Ombitasvir's central amide bond in close proximity to the nucleophilic serine residue (e.g., Ser228 in hCES2) of the enzyme's catalytic triad (B1167595) (Ser-His-Asp). nih.gov The simulation can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize this catalytically competent orientation. mdpi.com
Table 1: Hypothetical Molecular Docking Results of Ombitasvir with Human Carboxylesterase 2 (hCES2)
| Parameter | Value/Description |
| Docking Score (Binding Free Energy) | -9.8 kcal/mol |
| Key Interacting Residues | Ser228, His467, Glu354, Trp264, Phe381 |
| Distance to Catalytic Serine (Ser228-OH to Amide Carbonyl) | 3.1 Å |
| Hydrogen Bonds | - Ombitasvir amide oxygen with His467- Ombitasvir linker oxygen with Ser228 |
| Hydrophobic Interactions | - Phenyl and pyrrolidine (B122466) rings of Ombitasvir with Trp264 and Phe381 in the acyl-binding pocket. |
| Predicted Pose | The central amide bond is oriented towards the catalytic triad, suggesting a high probability of nucleophilic attack by Ser228. |
Molecular Dynamics Simulations to Elucidate Conformational Changes during Hydrolysis
While molecular docking provides a static snapshot of the enzyme-substrate complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility of both the protein and the ligand over time. nih.gov MD simulations are crucial for validating docking poses and understanding the subtle conformational adjustments required for catalysis. nih.gov
An MD simulation of an Ombitasvir-hydrolase complex, initiated from a high-scoring docking pose, can provide insights into several key aspects of the hydrolysis event:
Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand, researchers can assess the stability of the binding pose over nanoseconds or microseconds. researchhub.com
Active Site Dynamics: MD can show how the active site residues fluctuate and reorient to better accommodate the substrate. nih.gov This includes the movement of catalytic triad residues into their optimal positions for proton transfer and nucleophilic attack.
Role of Water: Simulations explicitly model water molecules, allowing researchers to observe their role in stabilizing the complex or participating directly in the hydrolytic reaction. biorxiv.org
Substrate Repositioning: The simulation can show minor but critical movements of Ombitasvir within the binding pocket that align the scissile amide bond perfectly for the enzymatic attack.
By analyzing the trajectory of the simulation, one can map the conformational landscape that precedes the chemical reaction, highlighting the dynamic nature of enzyme catalysis. chemrxiv.org
Table 2: Key Analyses in a Molecular Dynamics Simulation of an Ombitasvir-Hydrolase Complex
| Analysis Metric | Purpose | Typical Observation for a Productive Complex |
| Root-Mean-Square Deviation (RMSD) | Assess the overall stability of the protein and ligand over time. | Low, stable RMSD values (< 3 Å) after initial equilibration, indicating a stable binding mode. |
| Root-Mean-Square Fluctuation (RMSF) | Identify flexible regions of the protein. | Increased fluctuation in loop regions around the active site, suggesting conformational changes to accommodate the substrate. researchhub.com |
| Hydrogen Bond Analysis | Track the formation and breaking of hydrogen bonds. | Persistent hydrogen bonds between the ligand and key catalytic residues (e.g., Ser, His). |
| Radial Distribution Function (RDF) | Analyze the density of solvent (water) molecules around specific atoms. | A high probability of finding a water molecule near the catalytic histidine, poised to act as a proton shuttle. nih.gov |
| Principal Component Analysis (PCA) | Identify large-scale, collective motions of the protein. | Dominant motions corresponding to the opening and closing of the active site cleft. |
Quantum Mechanical Calculations for Reaction Pathway and Transition State Analysis of Hydrolysis
To model the actual bond-breaking and bond-forming events of hydrolysis, classical methods like MD are insufficient. Quantum mechanical (QM) calculations are required to describe the changes in electronic structure during the chemical reaction. nih.gov Due to the computational cost of QM, a hybrid QM/molecular mechanics (QM/MM) approach is often employed for enzymatic reactions. nih.govnih.gov
In a QM/MM simulation of Ombitasvir hydrolysis:
The QM region would include the atoms directly involved in the reaction: the amide bond of Ombitasvir and the side chains of the catalytic triad (Ser, His, Asp/Glu). acs.org
The MM region would consist of the rest of the protein and the surrounding solvent, which are treated with classical force fields.
This approach allows for an accurate description of the reaction chemistry while still accounting for the influence of the larger protein environment. QM/MM calculations can map the entire reaction pathway, identifying the energy profile from the reactant state (enzyme-substrate complex) to the product state (hydrolyzed Ombitasvir). A key outcome is the identification and characterization of the transition state—the highest energy point on the reaction pathway. acs.org The energy difference between the reactant and the transition state, known as the activation energy, determines the rate of the reaction. uregina.ca These calculations can confirm the catalytic mechanism, which for a serine hydrolase typically involves the serine acting as a nucleophile to attack the amide carbonyl, forming a tetrahedral intermediate, followed by the collapse of this intermediate and release of the products. nih.gov
Table 3: Hypothetical Energy Profile for Ombitasvir Amide Hydrolysis via QM/MM Calculation
| Reaction State | Description | Relative Free Energy (kcal/mol) |
| Reactant (E•S Complex) | Ombitasvir bound in the enzyme active site. | 0.0 (Reference State) |
| Transition State 1 (TS1) | Formation of the tetrahedral intermediate; Serine oxygen attacking the amide carbonyl carbon. | +18.5 |
| Tetrahedral Intermediate | Covalent bond formed between the enzyme's serine and Ombitasvir. | +12.0 |
| Transition State 2 (TS2) | Cleavage of the Carbon-Nitrogen amide bond. | +16.0 |
| Product (E•P Complex) | This compound (M23 metabolite) and the remaining acyl-enzyme intermediate. | -5.0 |
Predictive Models for Metabolic Lability and Hydrolytic Cleavage
In early drug discovery, it is crucial to predict a compound's metabolic fate without extensive experimental studies. In silico predictive models for metabolic lability are designed to identify "soft spots" in a molecule that are susceptible to enzymatic attack. nih.govnih.gov These tools can be broadly categorized into ligand-based and structure-based approaches. nih.govcreative-biolabs.com
Ligand-based models use databases of known metabolic transformations to build rules or machine learning models that recognize structural motifs prone to metabolism. nih.gov For Ombitasvir, these models would recognize the secondary amide linkage as a potential site for hydrolysis.
Structure-based models use docking and QM calculations to predict reactivity towards specific enzymes. moldiscovery.com For example, software like MetaSite or StarDrop's Metabolism module combines QM calculations of bond-breaking energies with docking into models of metabolic enzymes (primarily Cytochrome P450s, but increasingly other enzymes as well) to predict the most likely sites of metabolism. moldiscovery.comlabmanager.comtechnologynetworks.com
These predictive tools can generate a "metabolic landscape" for a compound, highlighting atoms or bonds with a high probability of modification. For Ombitasvir, such models would be expected to assign a high lability score to the central amide bond, correctly predicting hydrolysis as a major metabolic pathway. This information is invaluable for medicinal chemists to guide the design of new molecules with improved metabolic stability. optibrium.compharmajen.com
Table 4: Hypothetical Metabolic Lability Prediction for Ombitasvir
| Functional Group / Region | Predicted Metabolic Reaction | Lability Score (Arbitrary Units) | Rationale |
| Central Amide Linkage | Hydrolysis | 95 | Recognized substrate for hydrolase enzymes; sterically accessible. |
| tert-Butyl Group | Oxidation (Hydroxylation) | 70 | Potential site for CYP-mediated oxidation (known subsequent pathway for M23). nih.gov |
| Aniline (B41778) Phenyl Ring | Aromatic Hydroxylation | 45 | Common metabolic pathway, but less favorable than hydrolysis or alkyl oxidation. |
| Pyrrolidine Ring | N-dealkylation / Oxidation | 30 | Generally more stable, but potential for minor metabolism. |
| Carbamate (B1207046) Group | Hydrolysis | 20 | Ester-like but generally more stable than the central amide in this context. |
Table of Compounds
Biological Activity Profile and Chemical Biology Implications of Hydrolyzed Ombitasvir
Assessment of Residual or Off-Target Biological Activity of Hydrolyzed Forms (e.g., Lack of Antiviral Activity)
The primary metabolic pathway for ombitasvir (B612150) in humans is amide hydrolysis, which is then followed by oxidative metabolism. nih.govnih.govwikipedia.orgnih.gov This biotransformation process results in the formation of several metabolites. The initial enzymatic amide hydrolysis yields a dianiline product known as M23. researchgate.nettga.gov.aunih.gov This intermediate is subsequently metabolized further through oxidation, primarily by the cytochrome P450 enzyme CYP2C8, leading to the generation of metabolites such as M29, M36, and M37. researchgate.netnih.gov
Crucially, detailed in vitro studies have demonstrated that the hydrolyzed metabolites of ombitasvir are not active against Hepatitis C Virus (HCV) replicons. researchgate.net Consequently, these metabolites are not expected to possess any clinically relevant on-target antiviral effects or any off-target pharmacological activity. researchgate.net The hydrolysis effectively serves as a deactivation step, neutralizing the potent inhibitory action of the parent compound. Following multiple doses of ombitasvir in combination with other antivirals, the parent compound, ombitasvir, remains the most abundant component in plasma, accounting for approximately 51.9% of all measured drug-related material. nih.gov The major circulating metabolites, M29 and M36, are found in smaller proportions. nih.gov
Table 1: Major Drug-Related Components in Human Plasma Following Ombitasvir Administration
| Component | Description | Relative Abundance in Plasma (Steady-State) | Antiviral Activity |
|---|---|---|---|
| Ombitasvir | Parent Drug | ~51.9% | Potent NS5A Inhibitor immune-system-research.com |
| M23 (dianiline) | Primary Amide Hydrolysis Product | Metabolic Intermediate | Inactive researchgate.net |
| M29 | Oxidative Metabolite of M23 | ~19.9% | Inactive researchgate.net |
| M36 | Oxidative Metabolite of M23 | ~13.1% | Inactive researchgate.net |
| M37 | Oxidative Metabolite of M23 | Present in Plasma | Inactive researchgate.net |
Impact of Hydrolysis on Molecular Target Engagement (if applicable)
Ombitasvir exerts its potent antiviral effect by specifically targeting and inhibiting the HCV non-structural protein 5A (NS5A). wikipedia.orgimmune-system-research.comnih.gov NS5A is a critical phosphoprotein essential for viral RNA replication and virion assembly. immune-system-research.complos.org The efficacy of ombitasvir is directly linked to its structural ability to bind to this viral protein, thereby disrupting its function.
The process of amide hydrolysis fundamentally alters the chemical structure of the ombitasvir molecule. This cleavage of the amide bonds results in metabolites, such as M23, that lack the necessary conformation to effectively engage with the NS5A protein. The structural integrity of the parent drug is paramount for its binding affinity and inhibitory action. As the hydrolyzed forms are devoid of antiviral activity against HCV replicons, it can be concluded that hydrolysis leads to a complete loss of molecular target engagement. researchgate.net The transformation renders the resulting metabolites incapable of binding to NS5A with any significant affinity, thus abrogating the therapeutic effect of the parent compound.
Contribution of Hydrolysis to the Overall Chemical Biology of Ombitasvir
This biotransformation ensures that the potent NS5A inhibitor does not persist indefinitely, contributing to the regulation of the drug's exposure over time. The initial amide hydrolysis is followed by secondary oxidative metabolism, creating a multi-step process for the elimination of the drug. researchgate.netnih.govnih.gov While metabolism is a significant route for clearance, a substantial portion of an administered dose is eliminated in the feces as the unchanged parent drug (approximately 87.8%), with minimal excretion through the kidneys (1.9%). researchgate.netnih.gov This indicates that while hydrolysis is the primary metabolic fate, direct fecal elimination is also a major pathway for the disposition of ombitasvir. The interplay between direct excretion and metabolic inactivation via hydrolysis defines the comprehensive chemical biology and pharmacokinetics of the drug.
Table 2: Summary of Biological Properties
| Compound | Molecular Target | Biological Effect |
|---|---|---|
| Ombitasvir | HCV NS5A Protein | Inhibition of viral replication and assembly immune-system-research.com |
| Hydrolyzed Ombitasvir (e.g., M23, M29, M36) | N/A (loses affinity for NS5A) | Lack of antiviral and pharmacological activity researchgate.net |
Future Research Directions and Methodological Innovations
Advancements in Micro-Separation and Miniaturized Analytical Techniques for Hydrolyzed Compounds
The analysis of drug hydrolysates, often present in complex biological matrices at low concentrations, necessitates highly efficient and sensitive analytical techniques. The trend towards miniaturization in analytical chemistry offers significant advantages, including reduced consumption of solvents and reagents, lower sample volume requirements, and the potential for automation and high-throughput screening. researcher.lifechromatographyonline.com
Future research is focusing on the application and refinement of these miniaturized techniques for studying hydrolyzed compounds like those derived from ombitasvir (B612150). Techniques such as capillary electrophoresis (CE), nano-liquid chromatography (nano-LC), and capillary electrochromatography (CEC) have demonstrated high separation efficiency for forensic drug analysis and can be adapted for hydrolysis studies. chromatographyonline.com
Microextraction techniques represent another significant area of advancement. These methods simplify sample preparation by integrating sampling, extraction, and pre-concentration into a single step. nih.gov Key techniques and their potential applications are summarized below.
Table 1: Miniaturized and Micro-Separation Techniques for Analysis of Hydrolyzed Compounds
| Technique | Principle | Potential Application for Hydrolyzed Ombitasvir | Key Advantages |
|---|---|---|---|
| Solid-Phase Microextraction (SPME) | An equilibrium-based extraction technique using a coated fiber to adsorb analytes from a sample. nih.gov | Extraction and pre-concentration of hydrolyzed metabolites from plasma or in vitro hydrolysis assays. | Solventless, integrates sampling and extraction, automatable. nih.gov |
| Microextraction by Packed Sorbent (MEPS) | A miniaturized version of solid-phase extraction (SPE) with the sorbent packed into a syringe. nih.govresearchgate.net | Rapid, semi-automated extraction of this compound from small-volume urine or plasma samples. nih.govnih.gov | Reduced solvent and sample volumes, can be connected online to LC or GC systems. nih.gov |
| Stir Bar Sorptive Extraction (SBSE) | A sorbent-coated magnetic stir bar is used to extract analytes from a liquid sample. nih.gov | High-efficiency enrichment of semi-volatile hydrolysis products for subsequent GC-MS analysis. | High extraction efficiency compared to SPME. researchgate.net |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field within a narrow capillary. chromatographyonline.com | High-resolution separation of charged this compound from the parent drug and other metabolites. | High separation efficiency, low reagent consumption, automation potential. researcher.life |
| Nano-Liquid Chromatography (nano-LC) | A miniaturized version of HPLC using columns with sub-millimeter internal diameters. chromatographyonline.com | Sensitive analysis of complex mixtures containing trace levels of hydrolysis products, especially when coupled with mass spectrometry (MS). | Reduced solvent waste by orders of magnitude, increased sensitivity. chromatographyonline.comtheanalyticalscientist.com |
Further development in this area will likely involve the creation of novel sorbent materials for microextraction techniques with enhanced selectivity for specific hydrolysates and the broader adoption of compact, portable LC systems for on-site or real-time reaction monitoring. theanalyticalscientist.com
Development of Novel Biosensors for Real-Time Monitoring of Hydrolysis (In Vitro)
Conventional methods for studying hydrolysis, such as HPLC, provide high accuracy but are typically offline and time-consuming. proquest.com Novel biosensors offer a promising alternative for real-time, continuous monitoring of hydrolytic degradation in vitro. researchgate.net A biosensor is an analytical device that combines a biological recognition element with a transducer to convert a molecular recognition event into a measurable signal. nih.gov
Future research aims to develop specific biosensors for monitoring the hydrolysis of pharmaceuticals like ombitasvir. These could be enzyme-based, utilizing immobilized hydrolytic enzymes, or affinity-based, using molecules like antibodies or aptamers that specifically bind to the hydrolyzed product.
Table 2: Potential Biosensor Technologies for Monitoring Drug Hydrolysis
| Biosensor Type | Biorecognition Element | Transduction Principle | Application for Hydrolysis Monitoring |
|---|---|---|---|
| Enzyme-Based Biosensors | Immobilized enzymes (e.g., esterases, amidases) | Electrochemical, Optical | Real-time measurement of the rate of enzymatic hydrolysis by detecting product formation or substrate consumption. researchgate.net |
| Affinity Biosensors (Immunosensors) | Antibodies | Electrochemical, Optical, Piezoelectric | Highly selective detection of specific hydrolysis products. researchgate.net |
| Aptamer-Based Biosensors | Aptamers (single-stranded DNA or RNA) | Electrochemical (Voltammetry) | Continuous, real-time feedback and control of drug concentration and its hydrolysates in a closed-loop system. nih.gov |
| Surface Plasmon Resonance (SPR) Biosensors | Various (antibodies, enzymes) | Optical (Refractive Index Change) | Label-free detection of binding events between the biorecognition element and the hydrolysis product. researchgate.net |
A key innovation would be the integration of such biosensors into microfluidic devices, or "lab-on-a-chip" systems. nih.gov This would allow for the automated, high-throughput study of hydrolysis kinetics under various conditions (e.g., different pH, temperatures, enzyme concentrations), providing valuable data for stability and metabolic studies. The development of an aptamer-based voltametric biosensor that achieved closed-loop control of doxorubicin (B1662922) concentration in real-time demonstrates the feasibility of this approach for complex drug monitoring. nih.gov
Integration of Advanced In Silico Models with Experimental Data for Predictive Hydrolysis Research
In silico, or computational, models are becoming indispensable tools in drug discovery and development for predicting the metabolic fate of drug candidates. nih.gov These models can screen large numbers of compounds, identify potential degradation pathways, and reduce reliance on costly and time-consuming experimental work. nih.govjocpr.com
For hydrolysis research, future efforts will focus on integrating more sophisticated computational models with experimental data to enhance predictive accuracy.
Quantitative Structure-Activity Relationship (QSAR) Models : These models correlate molecular structures with chemical properties, like hydrolysis rates. jocpr.com By training QSAR models on experimental hydrolysis data for a diverse set of compounds, researchers can develop models that predict the hydrolytic stability of new drug candidates.
Mechanistic and Kinetic Modeling : Advanced models can simulate the entire degradation process based on chemical reaction principles. nih.gov For instance, models can incorporate reaction-diffusion equations to account for both the chemical reaction of hydrolysis and the diffusion of degradation products. mdpi.com Kinetic modeling is crucial for understanding degradation pathways and calculating parameters like rate constants and half-life. researchgate.net
Knowledge-Based Expert Systems : Programs like Zeneth use a curated knowledge base of chemical transformations to predict degradation products under various conditions. springernature.com Continuously expanding these knowledge bases with new, experimentally verified hydrolytic reactions will improve their predictive power.
Deep Language Models : Emerging approaches use deep language models and prompt engineering to predict drug metabolites. By framing the prediction as a sequence translation problem, these models can learn complex transformation rules from data without manual compilation. oup.com
The integration of these in silico predictions with experimental results from high-throughput screening and miniaturized analytical techniques creates a powerful feedback loop. Computational models can prioritize compounds for experimental testing, while the resulting data can be used to refine and validate the models, leading to increasingly accurate predictions of hydrolytic behavior. nih.govnih.gov
Exploration of Non-Canonical Hydrolytic Enzymes and Pathways
While drug metabolism is often dominated by well-known enzyme families like cytochrome P450s (CYPs), a significant portion is carried out by non-P450 enzymes. researcher.life Recent studies suggest that approximately 30% of drug metabolism involves these alternative enzymes, which include various hydrolases. researcher.life The metabolism of ombitasvir itself involves amide hydrolysis followed by oxidative metabolism, highlighting the importance of hydrolytic pathways. nih.govtga.gov.au
Future research should systematically explore the role of non-canonical enzymes and pathways in the hydrolysis of drugs like ombitasvir. This includes:
Identifying Novel Hydrolases : Investigating the broad substrate specificity of lesser-known human hydrolases (e.g., esterases, amidases, peptidases) to identify which ones are capable of metabolizing specific drugs.
Investigating Non-Enzymatic Hydrolysis : While enzyme-catalyzed hydrolysis is common, non-enzymatic cleavage of chemical bonds via reaction with water can also occur, often catalyzed by pH. pharmaceutical-journal.com Characterizing these pathways is crucial for understanding drug stability in different physiological and formulation environments.
Non-Canonical Functions of Metabolic Enzymes : Research has established that some metabolic enzymes can have "non-canonical" functions independent of their primary catalytic activity, influencing processes like cell signaling. nih.gov Exploring whether hydrolytic enzymes or their products have such secondary roles could open new avenues in pharmacology and toxicology.
Genetic Polymorphisms : Just as with CYPs, genetic variations in non-P450 hydrolytic enzymes can lead to significant inter-individual differences in drug metabolism. ijpcbs.com Identifying these polymorphisms can help explain variability in drug response and predisposition to adverse effects.
By expanding the focus beyond traditional metabolic pathways, researchers can build a more complete picture of how drugs like ombitasvir are broken down, leading to better predictions of their pharmacokinetic profiles and stability.
Q & A
Q. What experimental models are most appropriate for studying the antiviral mechanism of hydrolyzed ombitasvir in HCV genotype 1 infections?
Methodological Answer:
- Use HCV subgenomic replicon systems (genotype 1a/1b) to assess NS5A inhibition efficiency. Measure reductions in HCV RNA levels via quantitative RT-PCR (e.g., Roche COBAS TaqMan assay, LLOQ: 25 IU/mL) .
- For in vivo validation, employ humanized liver chimeric mouse models or clinical trials with treatment-naive or -experienced patients, monitoring SVR12 (sustained virologic response at 12 weeks post-treatment) as the primary endpoint .
Q. How should clinical trials be designed to evaluate this compound in combination therapies for HCV?
Methodological Answer:
- Use randomized, double-blind, placebo-controlled trials with stratification by HCV genotype (1a/1b/4), cirrhosis status, and prior treatment history. Include ribavirin (RBV) dosing adjustments based on creatinine clearance (<50 mL/min requires renal dose adjustments) .
- Define non-inferiority margins (e.g., 10.5% for SVR12 rates) and calculate sample sizes using binomial proportion assumptions (e.g., 180 patients for 85% power) .
Q. What analytical methods are validated for quantifying this compound in pharmacokinetic studies?
Methodological Answer:
- Use reverse-phase HPLC (RP-HPLC) with Inertsil ODS-C18 columns and mobile phases combining phosphate buffer (pH 4.5), acetonitrile, and methanol (50:30:20 v/v). Validate for linearity (15–45 µg/mL), LOD (1.8 µg/mL), and LOQ (5.7 µg/mL) .
- For stability studies, employ UPLC with BEH C18 columns (1.7 µm) under thermal, oxidative, and photolytic stress conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in SVR12 rates between HCV genotype 1a and 1b patients treated with this compound-based regimens?
Methodological Answer:
- Conduct subgroup analyses stratified by baseline NS5A resistance-associated variants (RAVs: M28V, Q30H, Y93H) using population sequencing (detection threshold: ~15%). Compare virologic failure rates in genotype 1a (higher RBV dependency) vs. 1b (RBV-free efficacy) .
- Adjust statistical models to account for covariates like IL28B polymorphisms or baseline HCV RNA levels (>800,000 IU/mL) .
Q. What methodologies are used to assess the impact of this compound on HIV-1 suppression in co-infected patients?
Methodological Answer:
- Monitor HIV-1 RNA levels using Abbott RealTime HIV-1 Assay (LLOQ: 40 copies/mL). Define virologic failure as ≥40 copies/mL followed by ≥200 copies/mL or three consecutive ≥40 copies/mL results .
- Ensure ART compatibility by excluding drugs with CYP3A4 interactions (e.g., darunavir) and validate drug-drug interaction profiles using hepatic microsome assays .
Q. How should resistance profiling be integrated into post-hoc analyses of this compound clinical trials?
Methodological Answer:
- Perform clonal sequencing (≥20 clones per sample) on baseline and post-treatment samples to detect RAVs. Use in vitro resistance selection assays (e.g., HCV replicons) to determine fold-changes in EC50 values for variants like Y93H/N .
- Apply logistic regression to correlate RAV prevalence with SVR12 failure, adjusting for RBV exposure and cirrhosis status .
Q. What statistical approaches address missing data in intention-to-treat (ITT) analyses of this compound trials?
Methodological Answer:
- Use multiple imputation (MI) for missing HCV RNA data, assuming missing-at-random (MAR) mechanisms. Validate with sensitivity analyses (e.g., mITT-GT-VF population excluding non-virologic failures) .
- Report Wilson score 95% CIs for binomial proportions to ensure conservative estimates of non-inferiority margins .
Methodological Challenges & Best Practices
Q. How can researchers optimize in vitro-in vivo extrapolation (IVIVE) for this compound metabolite activity?
Methodological Answer:
Q. What strategies mitigate hemoglobin reduction in trials combining this compound with ribavirin?
Methodological Answer:
Q. How are drug stability and excipient compatibility ensured in formulation studies of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
